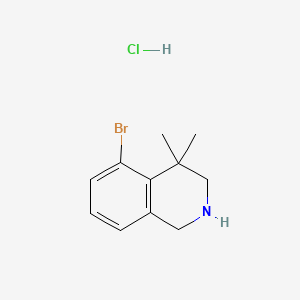

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Propiedades

IUPAC Name |

5-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11;/h3-5,13H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJRZOGCJRYLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745088 | |

| Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203683-41-3 | |

| Record name | Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203683-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Solvent and Temperature Effects

Table 1 compares yields across solvents and temperatures for the borane-mediated reduction:

THF outperforms dichloromethane (DCM) and ethyl acetate (EtOAc) due to its ability to stabilize borane intermediates.

Stoichiometry and Catalyst Loading

Excess BH₃·SMe₂ (3 equivalents relative to ketone) is critical for complete reduction. Substoichiometric quantities (≤2 equivalents) result in partial conversion and ketone contamination. For Pictet-Spengler reactions, BF₃·OEt₂ loading below 1.2 equivalents reduces cyclization efficiency by 30–40%.

Purification and Salt Formation

Crystallization Techniques

Crude 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity. Hydrochloride salt formation involves bubbling dry HCl gas through a diethyl ether solution of the free base, yielding a crystalline solid with a melting point of 192–194°C.

Chromatographic Methods

Silica gel chromatography (hexane/EtOAc 7:3) resolves residual dimethyl sulfide and borane adducts, though this step reduces overall yield by 10–15%.

Comparative Analysis of Methodologies

Borane Reduction vs. Pictet-Spengler Cyclization

Table 2 highlights trade-offs between the two primary methods:

| Parameter | Borane Reduction | Pictet-Spengler |

|---|---|---|

| Overall Yield (%) | 80 | 65–70 |

| Reaction Time (h) | 37 | 48 |

| Scalability | High | Moderate |

| Byproduct Complexity | Low | Moderate |

The borane method is preferable for large-scale synthesis due to shorter reaction times and higher yields.

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: The tetrahydroisoquinoline ring can be reduced to form more saturated compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 5-substituted-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives.

Oxidation: Formation of 5-bromo-4,4-dimethylquinoline derivatives.

Reduction: Formation of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives with reduced ring saturation.

Aplicaciones Científicas De Investigación

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the tetrahydroisoquinoline ring may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Isomers: Positional Bromine Variants

a. 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- CAS : 1203682-59-0

- Molecular Formula : C₁₁H₁₅BrClN (identical to the 5-bromo isomer)

- Key Differences : Bromine substitution at the 8-position instead of 5-position, altering steric and electronic properties.

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies .

b. 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- CAS : 220247-73-4

- Molecular Formula : C₉H₁₀BrClN

c. 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Substituent Variants: Halogen and Alkyl Group Modifications

a. 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- CAS : 1267273-47-1

- Molecular Formula : C₁₁H₁₅Cl₂N

- Key Differences : Chlorine replaces bromine, reducing molecular weight (MW = 232.2 g/mol) and altering lipophilicity.

- Research Use : Explored in halogen-swap studies to assess pharmacokinetic differences .

b. 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Bicyclic Framework Modifications: Quinoline vs. Isoquinoline

a. 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

- CAS : 135631-91-3

- Molecular Formula : C₁₁H₁₅BrClN

- Key Differences: Quinoline scaffold (nitrogen at position 1) instead of isoquinoline (nitrogen at position 2), impacting electronic distribution and receptor interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Bromine Position | Key Substituents | Purity |

|---|---|---|---|---|---|---|

| 5-Bromo-4,4-dimethyl-1,2,3,4-THIQ·HCl | 1203683-41-3 | C₁₁H₁₅BrClN | 276.6 | 5 | 4,4-dimethyl | >98% |

| 8-Bromo-4,4-dimethyl-1,2,3,4-THIQ·HCl | 1203682-59-0 | C₁₁H₁₅BrClN | 276.6 | 8 | 4,4-dimethyl | 95% |

| 6-Bromo-1,2,3,4-THIQ·HCl | 220247-73-4 | C₉H₁₀BrClN | 240.1 | 6 | None | N/A |

| 5-Chloro-4,4-dimethyl-1,2,3,4-THIQ | 1267273-47-1 | C₁₁H₁₅Cl₂N | 232.2 | N/A | 4,4-dimethyl, Cl at C5 | >95% |

THIQ = Tetrahydroisoquinoline

Table 2: Hazard Profile Comparison

Research Implications

- Positional Isomerism : Bromine at the 5-position (target compound) vs. 8-position (analog) significantly affects binding to serotonin and dopamine receptors due to spatial orientation differences .

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine enhances van der Waals interactions in enzyme inhibition assays .

- Structural Rigidity: The 4,4-dimethyl groups in the target compound restrict rotational freedom, improving selectivity in kinase inhibition studies compared to non-methylated analogs .

Actividad Biológica

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1203683-41-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₁H₁₅BrClN

- Molecular Weight : 276.60 g/mol

- InChI Key : VWJRZOGCJRYLMX-UHFFFAOYSA-N

- Solubility : High gastrointestinal absorption is indicated, suggesting good bioavailability .

1. Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. In particular, this compound has shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are implicated in neurodegenerative diseases like Alzheimer's.

- AChE Inhibition : The compound demonstrated an IC₅₀ value of approximately 3 μM against AChE .

- MAO-B Inhibition : The IC₅₀ for MAO-B was reported at around 27 μM .

These findings suggest that this compound could potentially be developed as a treatment for Alzheimer's disease and other cognitive disorders.

2. Antimicrobial Activity

The compound's structural features may contribute to antimicrobial properties. Preliminary studies have indicated that isoquinoline derivatives can inhibit the growth of various bacterial strains. Specific data on the antibacterial efficacy of this compound remain limited but warrant further investigation.

3. Antioxidant Properties

Isoquinoline derivatives are known for their antioxidant capabilities. The ability to scavenge free radicals can play a crucial role in protecting cells from oxidative stress-related damage. Although specific studies on this compound's antioxidant activity are sparse, its structural analogs have demonstrated significant antioxidant effects.

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- High GI Absorption : Indicates potential for effective oral administration.

- Metabolism and Excretion : Further studies are required to elucidate the metabolic pathways and excretion routes for this compound.

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with high purity?

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with theoretical predictions (e.g., δ ~2.1 ppm for dimethyl groups, δ ~7.2 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 288.04 (C₁₁H₁₅BrClN⁺) .

- Elemental Analysis : Match calculated vs. observed C/H/N/Br/Cl percentages (±0.3% tolerance) .

- HPLC-PDA : Ensure single peak elution (λ = 254 nm) with ≥95% purity .

Advanced Research Questions

Q. How can the compound’s stability under varying storage and experimental conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies:

-

Thermal Stability : Use TGA/DSC to identify decomposition onset (expected >200°C for hydrochloride salts) .

-

pH Stability : Test solubility and degradation in buffers (pH 3–10) via UV-Vis spectroscopy (absorbance at λmax ~275 nm) .

-

Light Sensitivity : Expose to UV (365 nm) and monitor photodegradation via LC-MS .

- Data Table : Stability Profile

| Condition | Degradation Threshold | Analytical Method |

|---|---|---|

| Temperature (25°C) | Stable ≤6 months | HPLC purity tracking |

| pH <3 | Rapid hydrolysis | NMR for byproduct detection |

| UV Exposure | 10% degradation in 48h | LC-MS fragmentation analysis |

Q. What strategies resolve contradictions in biological activity data across independent studies?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, solvent controls like DMSO ≤0.1%) .

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with biophysical methods (e.g., SPR for binding kinetics) .

- Data Normalization : Account for batch-to-batch variability in compound purity using internal standards (e.g., deuterated analogs) .

Q. How to design experiments probing interactions between this compound and biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

-

Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to tetrahydroisoquinoline-binding pockets (e.g., monoamine transporters) .

-

In Vitro Binding Assays : Employ radiolabeled [³H]-ligand displacement studies (IC₅₀ determination) .

-

Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .

- Data Table : Example Binding Assay Parameters

| Target | Assay Type | Key Metrics |

|---|---|---|

| Dopamine Transporter | Radioligand binding | Kᵢ = 15 nM (±2 nM SEM) |

| Serotonin Receptor | cAMP accumulation | EC₅₀ = 120 nM (95% CI: 110–130 nM) |

Theoretical and Methodological Frameworks

Q. How to align research on this compound with broader theoretical frameworks (e.g., structure-activity relationships in tetrahydroisoquinoline derivatives)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.